molecular formula C7H9BrClNS B13574073 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

Katalognummer: B13574073
Molekulargewicht: 254.58 g/mol
InChI-Schlüssel: KUKFFAMOBJIUNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring fused to a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride typically involves the bromination of a cyclopenta[b]thiophene precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route is as follows:

    Bromination: The starting material, cyclopenta[b]thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amine group.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-substituted cyclopenta[b]thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it versatile for different applications.

Wirkmechanismus

The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and amine group can form hydrogen bonds or participate in electrostatic interactions with biological targets, influencing the compound’s efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
  • 2-iodo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
  • 2-fluoro-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

Uniqueness

Compared to its analogs, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the amine group enhances its solubility and potential for hydrogen bonding. This combination makes it particularly useful in synthetic chemistry and drug design.

Eigenschaften

Molekularformel

C7H9BrClNS

Molekulargewicht

254.58 g/mol

IUPAC-Name

2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-3-4-5(9)1-2-6(4)10-7;/h3,5H,1-2,9H2;1H

InChI-Schlüssel

KUKFFAMOBJIUNO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1N)C=C(S2)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.